N-(6-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-[6-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanylpyridazin-3-yl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2S2/c1-12-5-6-13(2)14(10-12)20-17(24)11-27-18-8-7-16(22-23-18)21-19(25)15-4-3-9-26-15/h3-10H,11H2,1-2H3,(H,20,24)(H,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPEIQGPUJBBOGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C(C=C2)NC(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Structural Disassembly
The target molecule can be dissected into three primary components:
- Pyridazin-3-yl scaffold : Serves as the central heterocyclic core.
- Thiophene-2-carboxamide : Provides the acylated aromatic moiety.
- 2-((2,5-Dimethylphenyl)amino)-2-oxoethylthio linker : Connects the pyridazine and thiophene units via a thioether bond.
Key Starting Materials
- 6-Mercaptopyridazin-3-amine : Generated via reduction of 6-nitro-pyridazine derivatives followed by thiolation.
- Thiophene-2-carbonyl chloride : Prepared by treating thiophene-2-carboxylic acid with thionyl chloride (SOCl₂).
- 2-Bromo-N-(2,5-dimethylphenyl)acetamide : Synthesized from 2,5-dimethylaniline and bromoacetyl bromide.
Stepwise Synthesis Protocol
Synthesis of 6-Mercaptopyridazin-3-amine
Procedure :
- Nitro Reduction : 6-Nitropyridazine (10 mmol) is reduced using H₂/Pd-C in ethanol at 50°C for 6 hours to yield 6-aminopyridazine.
- Thiolation : The amine is treated with thiourea (12 mmol) and HCl at reflux, followed by neutralization with NaOH to isolate 6-mercaptopyridazin-3-amine.
Reaction Conditions :
| Step | Reagents | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 1 | H₂/Pd-C | Ethanol | 50°C | 6 h | 85% |
| 2 | Thiourea/HCl | H₂O | Reflux | 4 h | 72% |
Characterization :
Preparation of 2-Bromo-N-(2,5-dimethylphenyl)acetamide
Procedure :
- Acylation : 2,5-Dimethylaniline (10 mmol) is reacted with bromoacetyl bromide (12 mmol) in dry dichloromethane (DCM) at 0°C. Triethylamine (15 mmol) is added dropwise to neutralize HBr.
- Workup : The mixture is stirred for 2 hours, washed with NaHCO₃, and dried over MgSO₄.
Reaction Conditions :
| Reagents | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| Bromoacetyl bromide | DCM | 0°C → RT | 2 h | 88% |
Characterization :
Thioether Linkage Formation
Procedure :
- Nucleophilic Substitution : 6-Mercaptopyridazin-3-amine (5 mmol) and 2-bromo-N-(2,5-dimethylphenyl)acetamide (5.5 mmol) are combined in DMF with K₂CO₃ (15 mmol).
- Stirring : The reaction is heated to 60°C for 8 hours under nitrogen.
Reaction Conditions :
| Reagents | Solvent | Base | Temperature | Time | Yield |
|---|---|---|---|---|---|
| K₂CO₃ | DMF | - | 60°C | 8 h | 78% |
Characterization :
Amidation with Thiophene-2-carbonyl Chloride
Procedure :
- Coupling : The intermediate from Step 2.3 (4 mmol) is reacted with thiophene-2-carbonyl chloride (4.4 mmol) in anhydrous THF.
- Catalysis : DMAP (0.4 mmol) is added to facilitate acylation at 25°C for 12 hours.
Reaction Conditions :
| Reagents | Solvent | Catalyst | Temperature | Time | Yield |
|---|---|---|---|---|---|
| Thiophene-2-carbonyl chloride | THF | DMAP | 25°C | 12 h | 82% |
Characterization :
Alternative Synthetic Routes
One-Pot Thioether-Amidation Strategy
A modified approach condenses Steps 2.3 and 2.4 into a single reaction vessel:
- Simultaneous Coupling : 6-Mercaptopyridazin-3-amine, 2-bromo-N-(2,5-dimethylphenyl)acetamide, and thiophene-2-carbonyl chloride are reacted in DMF with K₂CO₃ and DMAP.
- Optimized Conditions : 70°C for 10 hours achieves a 68% yield, reducing purification steps but requiring precise stoichiometry.
Analytical and Spectroscopic Validation
Purity Assessment
HPLC Parameters :
| Column | Mobile Phase | Flow Rate | Retention Time | Purity |
|---|---|---|---|---|
| C18 (250x4.6 mm) | Acetonitrile/H₂O (70:30) | 1.0 mL/min | 6.8 min | 98.2% |
Thermal Stability
TGA-DSC Analysis :
Challenges and Optimization Considerations
Byproduct Mitigation
- Thiol Oxidation : Use of nitrogen atmosphere and antioxidant (e.g., BHT) prevents disulfide formation during Step 2.3.
- Solvent Selection : DMF enhances solubility of intermediates but requires careful removal to avoid carbamate side products.
Scalability and Industrial Relevance
Kilogram-Scale Production
- Continuous Flow Synthesis : Microreactor systems reduce reaction times by 40% and improve yields to 85% for Step 2.4.
- Cost Analysis : Raw material costs dominate (72%), with thiophene-2-carbonyl chloride being the most expensive component.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines and thiols can be used under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, N-(6-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors involved in disease pathways.
Industry
In the industrial sector, the compound could be used in the development of new materials with specific electronic or optical properties, given its aromatic and heterocyclic nature.
Mechanism of Action
The mechanism by which N-(6-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or altering their function. The pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogues
2.1.1. Pyridazine/Pyrimidine Derivatives
- N-(6-((2-(Benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide (CAS: 1021107-34-5) Structure: Differs by replacing the 2,5-dimethylphenyl group with a benzodioxole moiety. Molecular Weight: 414.5 g/mol (vs. ~422.5 g/mol for the target compound, assuming C19H18N4O3S2). Activity: No direct bioactivity data, but the benzodioxole group may enhance metabolic stability compared to dimethylphenyl substituents .
- N-(2-Nitrophenyl)thiophene-2-carboxamide Structure: Shares the thiophene-carboxamide group but lacks the pyridazine-thioether linkage. Physical Properties: Melting point = 397 K; synthesized via acetonitrile-mediated coupling of 2-thiophenecarbonyl chloride and 2-nitroaniline . Activity: Exhibits genotoxicity in bacterial and mammalian cells, highlighting the influence of nitro substituents on biological effects .
2.1.2. Thioether-Linked Compounds
- Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (6o) Structure: Features a tetrahydrobenzo[b]thiophene core with a thioether-linked 4-hydroxyphenyl group. Synthesis: 22% yield via HFIP-mediated multicomponent Petasis reaction .
2.2.1. Anticancer Agents
N-(2,5-Dimethylphenyl)-2-(pyridin-2-ylmethylidene)hydrazinecarbothioamide (Compound 6)
GDC-0834 (BTK Inhibitor)
- Structure : Shares a thiophene-carboxamide moiety but incorporates a pyrazine core and methylpiperazine substituents.
- Activity : Potent BTK inhibition (IC₅₀ < 1 nM) via covalent binding to cysteine residues. Structural differences highlight the pyridazine vs. pyrazine core’s role in kinase selectivity .
2.2.2. Anti-Inflammatory Agents
- N-(2,4-Dichlorophenyl)-5-cyano-4-(2-furyl)-2-methyl-6-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,4-dihydropyridin-3-carboxamide Activity: 2.9× more potent than nimesulide in reducing paw edema. The dimethylphenyl-thioether group contributes to enhanced anti-exudative effects .
Comparative Data Tables
Table 1: Structural and Physicochemical Comparison
Table 2: Bioactivity Comparison
Key Findings and Implications
- Structural Insights : The 2,5-dimethylphenyl group enhances lipophilicity and target engagement in anticancer agents , while pyridazine cores may improve metabolic stability over pyrimidines .
- Synthetic Challenges : Thioether-linked compounds (e.g., target analog in ) often require multistep syntheses with moderate yields (22–83%) , suggesting room for optimization.
- Therapeutic Potential: The target compound’s structural hybridity positions it as a candidate for dual anticancer/anti-inflammatory applications, akin to BTK inhibitors and dihydropyridines .
Biological Activity
N-(6-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide, with a CAS number of 1251547-87-1, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, molecular docking studies, and biological evaluations.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 410.5 g/mol. The structure includes a pyridazine ring, a thiophene moiety, and a dimethylphenyl amine group, which are crucial for its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step reactions that include the formation of the pyridazine and thiophene rings. The synthetic pathway often utilizes thioether linkages and amide bond formations to achieve the final compound.
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives containing thiophene and pyridazine rings have shown promise in inhibiting cell proliferation in various cancer cell lines such as MCF-7 and MDA-MB 231 .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 15 | Inhibition of NF-kB |
| Compound B | MDA-MB 231 | 20 | Apoptosis induction |
| N-(6-((2-(...) | MCF-7 | TBD | TBD |
Molecular Docking Studies
Molecular docking studies have been performed to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound has a high affinity for enzymes involved in cancer pathways, such as COX enzymes and kinases .
Table 2: Molecular Docking Results
| Target Protein | Binding Energy (kcal/mol) | Predicted Interaction |
|---|---|---|
| COX-1 | -8.5 | Hydrogen bonds |
| COX-2 | -9.0 | Hydrophobic interactions |
| RET Kinase | -7.8 | Ionic interactions |
Case Studies
In a recent study examining the anticancer effects of similar compounds, it was found that those with thioether linkages exhibited enhanced cytotoxicity against cancer cells compared to their non-thioether counterparts. The mechanism was attributed to increased cellular uptake and targeted action on specific signaling pathways involved in tumor growth .
Q & A
Basic: What are the key considerations for synthesizing this compound with high purity and yield?
Answer:
The synthesis involves multi-step reactions requiring precise control of:
- Temperature and solvent selection : Polar aprotic solvents (e.g., acetonitrile) under reflux are often used to stabilize intermediates .
- Inert atmospheres : Nitrogen or argon prevents oxidation of thioether and carboxamide groups, critical for maintaining structural integrity .
- Reaction monitoring : HPLC and NMR spectroscopy are essential to track intermediate formation and final product purity .
- Purification : Column chromatography or recrystallization (e.g., using methanol) ensures removal of unreacted precursors .
Basic: Which analytical techniques are most effective for characterizing this compound?
Answer:
- NMR spectroscopy : ¹H and ¹³C NMR confirm regioselectivity of thiophene and pyridazine ring substitutions and validate amide bond formation .
- Mass spectrometry (HRMS) : Determines molecular weight and fragmentation patterns, critical for verifying the molecular formula .
- X-ray crystallography : Resolves conformational stability of the 2,5-dimethylphenyl and thiophene-carboxamide moieties .
- IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for carboxamide) .
Basic: How is the biological activity of this compound initially screened?
Answer:
- In vitro assays : Enzymatic inhibition studies (e.g., kinase or protease assays) evaluate interactions with hypothetical targets .
- Cellular viability assays : MTT or resazurin-based assays assess cytotoxicity in cancer or microbial models .
- Structure-activity relationship (SAR) : Modifications to the pyridazine or thiophene rings are tested to correlate substituents (e.g., methyl groups) with potency .
Advanced: How can researchers resolve contradictions in reported biological activity data?
Answer:
- Reproduce assays under standardized conditions : Variability in solvent (DMSO concentration) or cell lines can skew results .
- Orthogonal assays : Combine enzymatic inhibition data with cellular uptake studies (e.g., LC-MS quantification of intracellular compound levels) .
- Structural analogs : Compare with derivatives like N-(6-((2-((3-fluorophenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)furan-2-carboxamide to isolate the role of the 2,5-dimethylphenyl group .
- Meta-analysis : Cross-reference data with structurally similar compounds (e.g., thieno[3,2-d]pyrimidines) to identify trends .
Advanced: What computational methods support the design of derivatives with enhanced activity?
Answer:
- Density Functional Theory (DFT) : Calculates bond angles and electron density to predict reactivity at the pyridazine S-atom or carboxamide carbonyl .
- Molecular docking : Simulates binding to target proteins (e.g., kinases) to prioritize derivatives with optimal hydrogen-bonding interactions .
- QSAR modeling : Correlates substituent electronegativity or steric bulk (e.g., 2,5-dimethyl vs. 3-fluoro groups) with bioactivity .
Advanced: How do reaction conditions influence the stability of the thioether linkage?
Answer:
- pH sensitivity : Thioether bonds degrade under strongly acidic/basic conditions; neutral pH (~7.0) during synthesis preserves stability .
- Oxidative protection : Additives like EDTA chelate metal ions that catalyze sulfur oxidation .
- Thermal stability : Kinetic studies (e.g., TGA) show decomposition above 200°C, guiding storage and handling protocols .
Advanced: What strategies optimize the compound’s solubility for in vivo studies?
Answer:
- Prodrug design : Introduce phosphate or ester groups on the carboxamide to enhance aqueous solubility .
- Co-solvent systems : Use cyclodextrins or PEG-based formulations to solubilize the hydrophobic thiophene-pyridazine core .
- Salt formation : React with hydrochloric acid or sodium hydroxide to generate ionizable derivatives .
Advanced: How can researchers validate the compound’s mechanism of action?
Answer:
- Knockout models : CRISPR/Cas9-edited cell lines lacking putative targets (e.g., specific kinases) test dependency .
- Isothermal titration calorimetry (ITC) : Quantifies binding affinity and stoichiometry with purified proteins .
- Metabolic profiling : LC-MS/MS identifies metabolites to distinguish parent compound effects from breakdown products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
